molecular formula C7H10F3NOS B7420017 3-(3,3,3-Trifluoropropylsulfanyl)pyrrolidin-2-one

3-(3,3,3-Trifluoropropylsulfanyl)pyrrolidin-2-one

Cat. No.: B7420017
M. Wt: 213.22 g/mol
InChI Key: VDVQPAWAVTWZBI-UHFFFAOYSA-N
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Description

3-(3,3,3-Trifluoropropylsulfanyl)pyrrolidin-2-one is a fluorinated organic compound that features a pyrrolidin-2-one core with a trifluoropropylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3,3-Trifluoropropylsulfanyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of N-substituted piperidines with trifluoropropylsulfanyl reagents. The process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,3,3-Trifluoropropylsulfanyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyrrolidin-2-one core or the trifluoropropylsulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

3-(3,3,3-Trifluoropropylsulfanyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex fluorinated molecules, which are valuable in various chemical research areas.

    Biology: Its unique chemical properties make it a potential candidate for studying biological interactions and pathways.

    Medicine: The compound’s fluorinated nature may enhance the pharmacokinetic properties of drug candidates, making it useful in medicinal chemistry for developing new therapeutics.

    Industry: It can be used in the development of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which 3-(3,3,3-Trifluoropropylsulfanyl)pyrrolidin-2-one exerts its effects involves interactions with molecular targets and pathways. The trifluoropropylsulfanyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, potentially modulating biological activities. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the trifluoropropylsulfanyl group, which imparts distinct chemical and physical properties. This fluorinated group can enhance the compound’s stability, reactivity, and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(3,3,3-trifluoropropylsulfanyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NOS/c8-7(9,10)2-4-13-5-1-3-11-6(5)12/h5H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVQPAWAVTWZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1SCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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